molecular formula C8H10N2O2 B2449171 N,2-dimethyl-6-nitroaniline CAS No. 70254-74-9

N,2-dimethyl-6-nitroaniline

Cat. No.: B2449171
CAS No.: 70254-74-9
M. Wt: 166.18
InChI Key: QIELWZUDNRSFHD-UHFFFAOYSA-N
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Description

N,2-Dimethyl-6-nitroaniline is an organic compound with the molecular formula C8H10N2O2. It is a derivative of aniline, characterized by the presence of two methyl groups and a nitro group attached to the benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Mechanism of Action

The toxic properties of the substance can be attributed to both functional groups. As an aromatic nitro compound, it can be reduced, and as an aromatic amine, it can be N-oxidized . Thereby, hydroxylamine- and nitroso-derivatives are formed whose effects are influenced by the substituent in the corresponding para position .

Safety and Hazards

“N,2-dimethyl-6-nitroaniline” is considered hazardous. It is toxic if swallowed, in contact with skin or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is also harmful to aquatic life with long-lasting effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,2-Dimethyl-6-nitroaniline can be synthesized through a multi-step process involving nitration and amination reactions. One common method involves the nitration of 2,3-dimethylaniline using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of by-products .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The nitration process is carefully monitored, and the reaction conditions are optimized to minimize the formation of unwanted isomers .

Chemical Reactions Analysis

Types of Reactions: N,2-Dimethyl-6-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Iron powder and hydrochloric acid, or catalytic hydrogenation with palladium on carbon.

    Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Reduction: 2,3-Dimethyl-6-aminoaniline.

    Substitution: Various substituted derivatives depending on the electrophile used.

Comparison with Similar Compounds

Uniqueness: N,2-Dimethyl-6-nitroaniline is unique due to the presence of both methyl groups and a nitro group, which influence its reactivity and physical properties. The methyl groups increase the electron density on the benzene ring, affecting the compound’s behavior in electrophilic aromatic substitution reactions .

Properties

IUPAC Name

N,2-dimethyl-6-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-6-4-3-5-7(10(11)12)8(6)9-2/h3-5,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIELWZUDNRSFHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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